molecular formula C17H22N4O3 B7831526 Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate

Cat. No.: B7831526
M. Wt: 330.4 g/mol
InChI Key: FIWCVZMHXAKGNU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrido[2,3-b]pyrazine core This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and hydrazine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate: This compound lacks the piperidine ring present in this compound.

  • Ethyl 1-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate: This compound has a different substituent on the pyrido[2,3-b]pyrazine core.

The presence of the ethyl group and the piperidine ring in this compound contributes to its unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 1-(4-ethyl-3-oxopyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-21-14-13(6-5-9-18-14)19-15(16(21)22)20-10-7-12(8-11-20)17(23)24-4-2/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWCVZMHXAKGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C(C1=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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